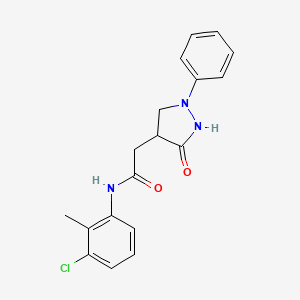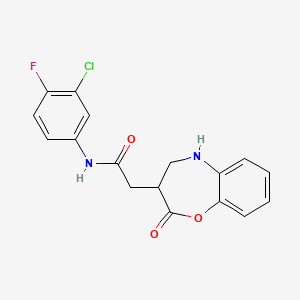
N-(3-chloro-2-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methylphenyl group and a pyrazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide typically involves the following steps:
Formation of the pyrazolidinone ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic or basic conditions.
Acylation: The pyrazolidinone intermediate is then acylated with 3-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolidinone ring.
Substitution: The chloro group on the methylphenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Textiles: It can be used to modify the properties of textile fibers.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and pyrazolidinone groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide: can be compared with other pyrazolidinone derivatives and chloro-substituted aromatic compounds.
This compound: is unique due to its specific substitution pattern and the presence of both chloro and pyrazolidinone groups.
Uniqueness
Structural Features: The combination of a chloro-substituted methylphenyl group and a pyrazolidinone ring is relatively rare.
Reactivity: The compound exhibits unique reactivity patterns due to the presence of both electron-withdrawing and electron-donating groups.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-15(19)8-5-9-16(12)20-17(23)10-13-11-22(21-18(13)24)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
GMLZDCUGOOFTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CN(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide](/img/structure/B11030316.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B11030325.png)
![2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11030333.png)
![Ethyl 4-{[(5-hydroxy-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate](/img/structure/B11030352.png)

![[(10Z)-10-[(4-bromophenyl)imino]-2-ethoxy-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11030364.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030366.png)
![2,4-dichloro-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11030372.png)
![(3-chloro-1-benzothiophen-2-yl)(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11030376.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11030381.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone](/img/structure/B11030382.png)
![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[4-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine](/img/structure/B11030384.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030386.png)
![methyl (2E)-{2-[(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11030395.png)
